BenchChemオンラインストアへようこそ!

ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

Tautomerism Pyrazolone Structural confirmation

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (C₆H₈N₂O₃, MW 156.14) is a heterocyclic building block belonging to the pyrazolone family, characterized by a 4,5-dihydro-1H-pyrazole core bearing a 5-oxo group and a 4-carboxylate ester. It exists in tautomeric equilibrium with its 5-hydroxy-1H-pyrazole-4-carboxylate form (CAS 7251-53-8).

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 99115-76-1
Cat. No. B2746662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
CAS99115-76-1
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESCCOC(=O)C1C=NNC1=O
InChIInChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-7-8-5(4)9/h3-4H,2H2,1H3,(H,8,9)
InChIKeyFTVCASSWGUDZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Oxo-4,5-Dihydro-1H-Pyrazole-4-Carboxylate (CAS 99115-76-1): Core Structural and Synthetic Profile for Research Procurement


Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (C₆H₈N₂O₃, MW 156.14) is a heterocyclic building block belonging to the pyrazolone family, characterized by a 4,5-dihydro-1H-pyrazole core bearing a 5-oxo group and a 4-carboxylate ester. It exists in tautomeric equilibrium with its 5-hydroxy-1H-pyrazole-4-carboxylate form (CAS 7251-53-8) [1]. The compound is accessed via condensation of hydrazine (or monosubstituted hydrazines) with β-dicarbonyl equivalents—routes include reaction of hydrazine hydrochloride with diethyl 2-hydroxy-2-butenedioate (the diethyl oxaloacetate route) or cyclization of ethoxycarbonylmalondialdehyde with substituted hydrazines [2]. Its bifunctional nature (N–H donor at position 1, activated methylene at C-4, ester at C-4, and ketone at C-5) makes it a versatile intermediate for constructing N-1-substituted pyrazoles and fused heterocycles.

Procurement Risk: Why Ethyl 5-Oxo-4,5-Dihydro-1H-Pyrazole-4-Carboxylate Cannot Be Replaced by Superficially Similar Pyrazole Esters


The 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate scaffold is not interchangeable with its aromatized analog ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5) or its regioisomeric 3-carboxylate counterparts. The dihydropyrazolone ring preserves an activated methylene at C-4 (pKa ~10–12) that enables regioselective alkylation, acylation, and condensation chemistry inaccessible to the fully aromatic pyrazole-4-carboxylate [1]. Furthermore, the compound's fixed 4-carboxylate ester orientation, combined with a free N-1–H, permits direct N-1 functionalization without protecting-group strategies—a pathway not available in N-1-substituted analogs such as ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates . Oxo/hydroxy tautomerism further differentiates this compound from its 3-oxo regioisomers, which exhibit distinct reactivity profiles and biological target preferences, as demonstrated in PfDHODH inhibition studies where 5-hydroxy and 3-hydroxy regioisomers show differing potency [2].

Quantitative Differentiation of Ethyl 5-Oxo-4,5-Dihydro-1H-Pyrazole-4-Carboxylate Against Key Analogs


Tautomeric Stability: Oxo Form Dominance over Hydroxy Form in Aprotic Environments

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (CAS 99115-76-1, oxo tautomer) can be distinguished from its hydroxy tautomer ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (CAS 7251-53-8). Semiempirical (MNDO, AM1) and ab initio (STO-3G, 4-31G) calculations on N-unsubstituted pyrazolones predict that the 5-hydroxy pyrazole and the 2-pyrazolin-5-one (oxo) forms are the two most stable tautomers, with the oxo form favored in aprotic media, while protic solvents shift the equilibrium toward the hydroxy form [1]. This tautomeric preference directly impacts the compound's reactivity: the oxo form presents a ketone carbonyl at C-5 (ν_C=O ~1680–1720 cm⁻¹ in IR), whereas the hydroxy form presents an aromatic hydroxyl. Procurement specifications that do not account for this tautomeric distribution risk obtaining a mixture with different reactivity.

Tautomerism Pyrazolone Structural confirmation

Synthetic Accessibility: One-Step Cyclization from Diethyl Oxaloacetate vs. Multi-Step Routes for N-1 Substituted Analogs

The target compound is synthesized by direct condensation of hydrazine monohydrochloride with diethyl 2-hydroxy-2-butenedioate (diethyl oxaloacetate sodium salt), yielding the 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate scaffold in a single cyclization step . In contrast, N-1-substituted analogs (e.g., ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates) require a two-step protocol: acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization [1]. The Sumitomo patent JPH0632783A further describes an industrial method for producing 5-oxo-1H-pyrazole-4-carboxylate esters by reacting a 1H-pyrazol-5-one with a halogenocarbonic acid ester in the presence of a base, avoiding unstable intermediates .

Synthesis Cyclization Process chemistry

Regioselective N-1 Functionalization: Free N–H vs. Pre-Substituted Analogs

The target compound possesses a free N-1–H (hydrogen bond donor count = 1), enabling direct, regioselective N-1 alkylation, arylation, or acylation to generate diverse N-1-substituted ethyl 4-pyrazolecarboxylate libraries [1]. By comparison, pre-N-substituted analogs such as ethyl 1-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (CAS 122258-28-0) or ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates are already locked at N-1 and cannot be further diversified at this position . The Holzer protocol for synthesizing N-1-substituted ethyl 4-pyrazolecarboxylates via ethoxycarbonylmalondialdehyde requires the individual substituted hydrazine to be prepared separately; ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate serves as a universal intermediate that can be diversified with various electrophiles in a single subsequent step [1].

N-1 substitution Regioselectivity Diversification

4-Carboxylate Regiochemistry: Superior Scaffold for Bioactive Pyrazole-4-Carboxylic Acid Derivatives vs. 3-Carboxylate Isomers

Pyrazole-4-carboxylic acid derivatives (accessible via hydrolysis of the 4-carboxylate ester) have been identified as potent DNA 6mA demethylase ALKBH1 inhibitors, with compound 29 exhibiting high potency (IC₅₀ data reported in biochemical assays) and prodrug 29E showing efficacy in gastric cancer cell lines HGC27 and AGS via AMPK pathway upregulation [1]. The 4-carboxylate substitution pattern is critical for this activity; 3-carboxylate isomers were not reported to exhibit comparable ALKBH1 inhibition in this SAR study. While the target compound (the ethyl ester) itself has not been directly assayed, it serves as the direct synthetic precursor to the active 4-carboxylic acid pharmacophore, positioning it as the entry point for this validated therapeutic scaffold [1].

Regiochemistry ALKBH1 inhibition Drug discovery scaffold

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Aromatized Analogs

The target compound displays a computed hydrogen bond donor count of 1 (N-1–H) and hydrogen bond acceptor count of 4 (ester carbonyl, ketone carbonyl, two pyrazole nitrogens) with 3 rotatable bonds (ethyl ester) . By comparison, the fully aromatized analog ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5, C₆H₈N₂O₂, MW 140.14) has an H-bond donor count of 1 and acceptor count of 3, with the loss of the ketone oxygen reducing acceptor capacity and eliminating the reactive C-4 methylene . The ethyl 5-hydroxy tautomer (CAS 7251-53-8) presents an additional H-bond donor (OH), altering logP and solubility profiles. These differences in H-bonding capacity and conformational flexibility impact solubility, crystal packing, and protein-ligand interactions in drug design contexts.

Physicochemical properties H-bonding Drug-likeness

Validated Application Scenarios for Ethyl 5-Oxo-4,5-Dihydro-1H-Pyrazole-4-Carboxylate in Research and Industrial Procurement


Parallel Library Synthesis of N-1-Substituted Pyrazole-4-Carboxylates for Medicinal Chemistry SAR

The free N-1–H of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate permits parallel alkylation/arylation with diverse electrophiles, enabling rapid generation of N-1-substituted pyrazole-4-carboxylate libraries. This strategy eliminates the need to synthesize individual substituted hydrazines for each target, as required by the Holzer protocol [1]. The resulting N-1-substituted-5-oxo intermediates can be further elaborated via ketone modification or hydrolysis to the 4-carboxylic acid for biological screening, making this compound a strategic procurement choice for medicinal chemistry groups running SAR campaigns on pyrazole-based scaffolds.

Precursor for ALKBH1 Inhibitor Development in Gastric Cancer Research

Hydrolysis of the 4-carboxylate ester yields 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid, the core pharmacophore of recently reported potent ALKBH1 inhibitors. Li et al. (2024) demonstrated that 1H-pyrazole-4-carboxylic acid derivative 29 and its prodrug 29E significantly increased DNA 6mA abundance, inhibited cell viability, and activated AMPK signaling in HGC27 and AGS gastric cancer cells [2]. Procuring the ethyl ester (CAS 99115-76-1) as the starting material—rather than pre-formed 4-carboxylic acids that may have solubility and handling limitations—allows researchers to control the timing of ester hydrolysis and directly access the validated pharmacophore with confirmed in vivo exposure in mice [2].

Industrial-Scale Production of Pyrazole-4-Carboxylate Intermediates for Agrochemical Synthesis

The Sumitomo patent JPH0632783A specifically claims a process for producing 5-oxo-1H-pyrazole-4-carboxylate esters at industrial scale by reacting 1H-pyrazol-5-ones with halogenocarbonic acid esters in the presence of a base, avoiding unstable intermediates . The target compound is explicitly cited as useful raw material for medicines and agricultural chemicals. Procurement of CAS 99115-76-1 from suppliers offering ≥98% purity enables kilogram-scale synthesis of agrochemical intermediates, leveraging the established patent literature for process optimization and regulatory compliance.

Regioselective Synthesis Building Block for Antimalarial PfDHODH Inhibitor Development

Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate serves as the core intermediate for generating 5-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, which have demonstrated inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Vah et al. (2022) showed that 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and related 3-hydroxy regioisomers achieved ~30% enzyme inhibition at the tested concentration, outperforming the known inhibitor diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate (19% inhibition) [3]. The target compound's 5-oxo group is the key functionality enabling the tautomeric shift to the active 5-hydroxy form required for PfDHODH binding, making it the correct starting material for antimalarial drug discovery programs targeting pyrimidine biosynthesis.

Quote Request

Request a Quote for ethyl 5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.